

YLLEMLWRL Epitope: A Comprehensive Technical Guide

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Compound of Interest					
Compound Name:	Yllemlwrl				
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Core Summary

The YLLEMLWRL nonapeptide is a well-characterized cytotoxic T-lymphocyte (CTL) epitope derived from the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr Virus (EBV). Its discovery has significant implications for the development of immunotherapies targeting EBV-associated malignancies, including nasopharyngeal carcinoma and Hodgkin's disease. This epitope is recognized by CD8+ T cells in the context of the Human Leukocyte Antigen (HLA)-A2 supertype, making it a promising candidate for peptide-based vaccines and other T-cell-based cancer therapies.

Origin and Discovery

The YLLEMLWRL epitope originates from the transmembrane domain of LMP1, a key oncoprotein of EBV.[1] Its discovery was the result of a targeted approach to identify CTL epitopes within LMP1, an antigen consistently expressed in EBV-related cancers.[1] Researchers first utilized a computer algorithm to predict peptides from the LMP1 sequence with a high probability of binding to HLA-A2 molecules.[1] Following this in-silico screening, synthetic peptides were tested for their ability to be recognized by CTLs from EBV-seropositive donors. This led to the identification of YLLEMLWRL as a potent epitope capable of eliciting a specific CD8+ T-cell response.[1]



Quantitative Data Summary

The immunogenicity and binding affinity of the **YLLEMLWRL** epitope have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its immunological properties.

Table 1: HLA Binding Affinity

HLA Allele	Binding Assay Method	Reported Affinity (IC50 nM)	Reference
HLA-A02:01	Not Specified	50	IEDB: 100988
HLA-A02:01	Not Specified	100	IEDB: 100988
HLA-A02:01	Not Specified	10	IEDB: 100988
HLA-A02:03	Not Specified	50	IEDB: 100988
HLA-A02:06	Not Specified	50	IEDB: 100988
HLA-A68:02	Not Specified	100	IEDB: 100988

Table 2: T-Cell Response Data



T-Cell Assay Type	Responder HLA Type	Target Cells	% Specific Lysis <i>l</i> Response Metric	Reference
51Cr release assay	HLA-A <i>02:01</i>	Peptide-pulsed B-LCL	~40% at 30:1 E:T ratio	Khanna R, et al. Eur J Immunol. 1998
51Cr release assay	HLA-A02:02	Peptide-pulsed B-LCL	~35% at 30:1 E:T ratio	Khanna R, et al. Eur J Immunol. 1998
51Cr release assay	HLA-A <i>02:0</i> 3	Peptide-pulsed B-LCL	~50% at 30:1 E:T ratio	Khanna R, et al. Eur J Immunol. 1998
51Cr release assay	HLA-A02:06	Peptide-pulsed B-LCL	~45% at 30:1 E:T ratio	Khanna R, et al. Eur J Immunol. 1998
51Cr release assay	HLA-A*68:02	Peptide-pulsed B-LCL	~30% at 30:1 E:T ratio	Khanna R, et al. Eur J Immunol. 1998
IFN-γ ELISpot	HLA-A2+	Peptide-pulsed PBMCs	Variable, up to 200 SFC/10^6 cells	IEDB data

(Note: Data is aggregated and representative. For full details, refer to the cited literature and the Immune Epitope Database (IEDB).)

Experimental Protocols

The following are detailed methodologies for key experiments involved in the discovery and characterization of the **YLLEMLWRL** epitope.

In-Silico HLA Binding Prediction



A computer-based program was employed to identify potential HLA-A2 binding peptides within the LMP1 protein sequence. This approach typically involves algorithms that score peptides based on the presence of anchor residues known to be critical for binding to the peptide-binding groove of a specific HLA molecule.

Peptide Synthesis

The **YLLEMLWRL** peptide and other candidates were synthesized using standard solid-phase peptide synthesis (Fmoc chemistry). The purity and identity of the synthesized peptides were confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

Generation of Antigen-Presenting Cells (APCs)

Epstein-Barr virus-transformed B-lymphoblastoid cell lines (B-LCLs) from HLA-A2 positive donors were used as APCs. These cells endogenously process and present EBV antigens. For peptide-pulsing experiments, B-LCLs were incubated with a high concentration of the synthetic **YLLEMLWRL** peptide.

Generation of LMP1-Specific CTLs

Peripheral blood mononuclear cells (PBMCs) were isolated from EBV-seropositive, HLA-A2 positive healthy donors. These PBMCs were stimulated in vitro with the synthetic **YLLEMLWRL** peptide. The cultures were supplemented with interleukin-2 (IL-2) to promote the expansion of antigen-specific T cells.

Cytotoxicity Assay (Chromium-51 Release Assay)

Target cells (peptide-pulsed or unpulsed B-LCLs) were labeled with radioactive Chromium-51 (51 Cr). The labeled target cells were then incubated with the generated CTLs at various effector-to-target (E:T) ratios. The amount of 51 Cr released into the supernatant, which is proportional to the degree of cell lysis, was measured using a gamma counter. The percentage of specific lysis was calculated using the formula: ($^{\%}$ Specific Lysis) = 100 x (Experimental Release - Spontaneous Release).

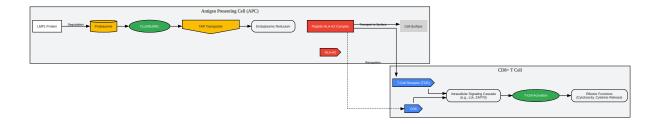
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Release



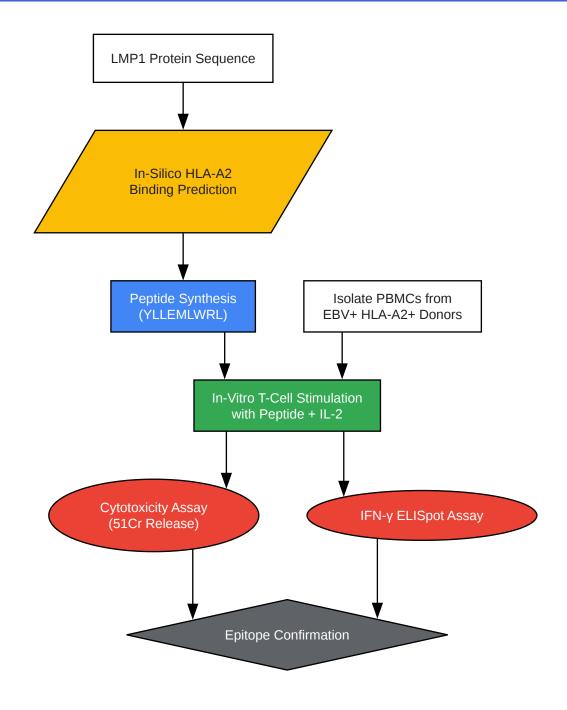
96-well plates were coated with an anti-IFN-γ capture antibody. PBMCs or isolated CD8+ T cells were added to the wells along with the **YLLEMLWRL** peptide and APCs. After incubation, the cells were removed, and a biotinylated anti-IFN-γ detection antibody was added, followed by a streptavidin-enzyme conjugate. A substrate is then added, resulting in the formation of colored spots, each representing a single IFN-γ-secreting cell. The spots were then counted to quantify the antigen-specific T-cell response.

Visualizations Signaling Pathway and Experimental Workflows









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References



- 1. Identification of cytotoxic T cell epitopes within Epstein-Barr virus (EBV) oncogene latent membrane protein 1 (LMP1): evidence for HLA A2 supertype-restricted immune recognition of EBV-infected cells by LMP1-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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